![molecular formula C9H11ClN2O2 B1373769 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 1258640-03-7](/img/structure/B1373769.png)
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
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Overview
Description
Scientific Research Applications
Lipophilicity Studies
- Reversed-Phase Thin-Layer Chromatography (TLC): The lipophilicity of 1,3-benzoxazol-2(3H)-one derivatives, which include compounds like 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, was assessed using reversed-phase TLC. This study provides insights into the hydrophobic characteristics of these compounds, which is crucial for understanding their behavior in biological systems (Skibiński, Sławik, & Kaczkowska, 2011).
Synthesis Methods
- Improved One-Pot Synthesis: An efficient process for synthesizing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a compound structurally related to 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, was developed. This method is significant for producing intermediates for antihypertensive drugs like Doxazosin (Ramesh, Reddy, & Reddy, 2006).
Chemical Transformations and Applications
- Ring Transformation Studies: Research on transforming oxazoles into thiazoles demonstrated the versatility of compounds like 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride in synthetic chemistry, which can lead to the development of novel compounds with potential biological activities (Kalcheva, Tosheva, & Hadjieva, 1993).
Photophysical and Antimicrobial Properties
- Fluorescent Derivatives and Antimicrobial Activity: A study synthesized fluorescent derivatives of 1,3-benzoxazol-2-yl compounds, showcasing their potential in bioimaging and as antimicrobial agents. This highlights the functional versatility of these compounds in various scientific applications (Phatangare et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The compound 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is structurally similar to tryptamine , a neurotransmitter that plays a key role in the daily behavioral and physiological states of humans . Therefore, it is plausible that this compound may interact with similar targets as tryptamine, such as serotonin receptors, which are involved in various physiological processes including mood, cognition, learning, memory, and numerous physiological processes .
Mode of Action
Tryptamine and its derivatives are known to bind to their target receptors and modulate their activity . This modulation can result in various changes in cellular signaling and function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by tryptamine and its derivatives. Tryptamine is known to be involved in several biochemical pathways, including those related to neurotransmission . It is also known to have antioxidant properties, suggesting it may play a role in pathways related to oxidative stress .
Pharmacokinetics
Tryptamine is known to be readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes that its potential targets (e.g., serotonin receptors) are involved in. These could include changes in mood, cognition, learning, memory, and various physiological processes .
properties
IUPAC Name |
3-(2-aminoethyl)-1,3-benzoxazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12;/h1-4H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPJKXNKWAYKMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride |
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